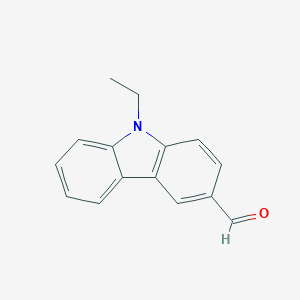
1-(9H-carbazol-1-yl)ethanone
Vue d'ensemble
Description
1-(9H-Carbazol-1-yl)ethanone is an organic compound with the chemical formula C14H11NO . It appears as a colorless to yellow crystalline solid .
Synthesis Analysis
A series of carbazole conjugated with different aminophenols and substituted aminophenols were synthesized by base catalyzed condensation reaction . The key intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone, was obtained by Nacylation of carbazole with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of 1-(9H-carbazol-1-yl)ethanone consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The molecular formula is C14H11NO .Chemical Reactions Analysis
In one study, carprofen was treated with methanol to yield methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester was then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate .Physical And Chemical Properties Analysis
1-(9H-carbazol-1-yl)ethanone is a colorless to yellow crystalline solid . Its melting point is 92-94 degrees Celsius . It has good solubility in common organic solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Biological Activity : This compound has been used in the synthesis of various derivatives for biological evaluation. For instance, Muralikrishna (2018) synthesized derivatives for potential biological activities, including 1-(5-((9H-carbazol-9-yl) methyl)-2- methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which was characterized by various spectroscopic techniques (Muralikrishna, 2018).
Radical Scavenging Activity
- Antioxidant Properties : Naik et al. (2010) explored its conjugation with different aminophenols for synthesizing compounds with radical scavenging activity. They particularly noted the activity of 1-(9H-carbazole-9-yl)-2-(4-hydroxy-3-methoxy-phenylamino)ethanone (Naik, Kumar, & Swetha, 2010).
Optical and Photophysical Investigations
- Solvatochromic Properties : Asiri et al. (2017) investigated the electronic absorption and emission spectra of DEPO, a derivative synthesized using 1-(9H-carbazol-1-yl)ethanone. This study provided insights into its solvatochromic properties, potentially useful in material science (Asiri, Al-Dies, & Khan, 2017).
Antimicrobial Applications
- Antibacterial Properties : Murugesan and Selvam (2021) synthesized novel carbazole derivatives, including 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone, which displayed pronounced antibacterial activity (Murugesan & Selvam, 2021).
Chemical Probes and Sensing
- Chromium Detection : Zhang et al. (2013) developed a carbazole derivative as a selective fluorescent probe for detecting chromium(III), showcasing the utility of 1-(9H-carbazol-1-yl)ethanone derivatives in chemical sensing (Zhang et al., 2013).
Material Science Applications
- Electrochromic Properties : Hu et al. (2013) synthesized novel polymers containing carbazole and phenyl-methanone units for potential use in electrochromic materials (Hu et al., 2013).
Anticancer Research
- Docking Studies for Anticancer Activity : Kumar and Pathak (2016) conducted docking studies for designing carbazole derivatives as anticancer agents. They synthesized and characterized compounds like 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone, exhibiting promising anticancer activity (Kumar & Pathak, 2016).
Propriétés
IUPAC Name |
1-(9H-carbazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9(16)10-6-4-7-12-11-5-2-3-8-13(11)15-14(10)12/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKHQIBUPFQJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364850 | |
| Record name | ACETYLCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-1-yl)ethanone | |
CAS RN |
23592-69-0 | |
| Record name | 1-(9H-Carbazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23592-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ACETYLCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)

![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
